molecular formula C18H20N4O2S B11131764 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B11131764
M. Wt: 356.4 g/mol
InChI Key: QFJPSLFWJVOAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

    Formation of the Thiazole Ring: This can be synthesized by the reaction of a thioamide with a haloketone.

    Coupling of the Pyrazole and Thiazole Rings: This step involves the formation of an amide bond between the pyrazole and thiazole rings, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can undergo reduction to form a dihydropyrazole derivative.

    Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole and thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It could be used as a probe to study biological pathways involving pyrazole and thiazole derivatives.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Industry: It could be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl group could enhance its binding affinity to certain targets, while the pyrazole and thiazole rings could contribute to its overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and thiazole rings also provides a unique scaffold that can be further modified to enhance its properties.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C18H20N4O2S/c1-12-15(11-16(23)19-8-7-17-20-9-10-25-17)18(22-21-12)13-3-5-14(24-2)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,23)(H,21,22)

InChI Key

QFJPSLFWJVOAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.